Methyl 2-[(2-methoxyphenyl)amino]acetate

Catalog No.
S11947947
CAS No.
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-[(2-methoxyphenyl)amino]acetate

Product Name

Methyl 2-[(2-methoxyphenyl)amino]acetate

IUPAC Name

methyl 2-(2-methoxyanilino)acetate

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-13-9-6-4-3-5-8(9)11-7-10(12)14-2/h3-6,11H,7H2,1-2H3

InChI Key

XGHRXDSXOSZYTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC(=O)OC

Methyl 2-[(2-methoxyphenyl)amino]acetate is an organic compound with the molecular formula C10H13NO3C_{10}H_{13}NO_3 and a molecular weight of 195.22 g/mol. It features a methoxy group attached to a phenyl ring, which is further linked to an amino group and an acetate moiety. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its structural characteristics that allow for various chemical transformations.

Typical of amines and esters:

  • Acylation Reactions: The amino group can undergo acylation to form amides, which can be useful in synthesizing more complex molecules.
  • Nucleophilic Substitution: The methoxy group can be replaced by various nucleophiles, leading to different derivatives.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

These reactions highlight the compound's versatility in organic synthesis.

  • Antimicrobial Properties: Many methoxy-substituted phenyl compounds show potential as antimicrobial agents.
  • Anti-inflammatory Effects: Some derivatives may possess anti-inflammatory properties, making them candidates for therapeutic applications.

Further research is needed to elucidate the specific biological effects of this compound.

Several synthetic routes have been developed for the preparation of methyl 2-[(2-methoxyphenyl)amino]acetate. A common method involves:

  • Starting Materials: p-Anisidine (2-methoxyaniline) and methyl chloroacetate.
  • Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine and may be facilitated by milling or using silica gel as a catalyst.
  • Yield: Reports indicate yields of approximately 95% under optimized conditions .

This method exemplifies a straightforward approach to synthesize the compound efficiently.

Methyl 2-[(2-methoxyphenyl)amino]acetate has potential applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: Utilized in the development of novel materials or as a building block for more complex organic molecules.

The specific applications may vary based on ongoing research and development efforts.

Methyl 2-[(2-methoxyphenyl)amino]acetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(4-methoxyphenyl)aminoacetateSimilar methoxy and amino groupsDifferent phenyl positioning affects properties
Methyl (2-methoxyphenyl)acetateLacks amino groupPrimarily an ester without amine functionality
Methyl 2-amino-2-(2-methoxyphenyl)acetateContains an additional amino groupEnhanced reactivity due to dual amino groups

These comparisons illustrate how methyl 2-[(2-methoxyphenyl)amino]acetate's unique structure contributes to its potential reactivity and applications in synthesis and medicinal chemistry.

Multi-Step Organic Synthesis Approaches

The synthesis of methyl 2-[(2-methoxyphenyl)amino]acetate typically involves sequential esterification and amination steps. A prominent route begins with 2-methoxyaniline (o-anisidine) and methyl chloroacetate as primary reactants. In a solvent-free mechanochemical approach, these substrates are combined with triethylamine as a base and silica gel as a solid-phase catalyst, achieving yields exceeding 95% under milling conditions. This method eliminates traditional solvent use, aligning with green chemistry principles.

An alternative pathway involves the protection-deprotection strategy. For instance, 2-methoxyaniline is first reacted with methylsulfonyl chloride to form a sulfonamide intermediate, which is subsequently coupled with glycine methyl ester. This two-step process, conducted in anhydrous dichloromethane with triethylamine, ensures controlled reactivity and minimizes side reactions.

Comparative studies highlight the efficiency of Schotten-Baumann-type reactions for amide bond formation. By maintaining a pH of 11.5 using aqueous sodium hydroxide, researchers achieved high-purity intermediates while preventing ester hydrolysis.

Table 1: Key Synthetic Routes for Methyl 2-[(2-Methoxyphenyl)Amino]Acetate

Starting MaterialsCatalysts/SolventsYieldReference
2-Methoxyaniline + Methyl chloroacetateSilica gel, triethylamine (neat)95%
2-Methoxyaniline + Methylsulfonyl chlorideDCM, triethylamine82%

Industrial-Scale Production Techniques

Scaling the synthesis of methyl 2-[(2-methoxyphenyl)amino]acetate requires addressing reactor design and process optimization. Continuous flow systems, as described in methyl acetate production patents, offer advantages in heat management and reaction uniformity. For example, H-type mordenite catalysts adsorbed with pyridine derivatives enable efficient carbonylative coupling at 150–320°C and 0.1–8 MPa, achieving space velocities of 500–10,000 h⁻¹.

Industrial quality control practices, such as in-house QC/QA protocols for mono methyl chloro acetate (MMCA), emphasize stringent monitoring of raw materials and intermediates. Automated pH adjustment systems and real-time analytics ensure batch consistency, critical for pharmaceutical-grade outputs.

Reactor Configuration Considerations:

  • Parallel reactors improve throughput for large-scale amine-acetate couplings.
  • Fixed-bed catalytic systems reduce catalyst leaching and enable continuous operation.

Solvent and Catalyst Selection in Esterification/Amination

Solvent choice profoundly impacts reaction kinetics and product purity. Water-based systems with dual catalysts like N-methylimidazole and tetramethylethylenediamine (TMEDA) demonstrate synergistic effects. N-Methylimidazole activates acid chlorides via ammonium intermediates, while TMEDA scavenges HCl, preventing substrate decomposition. This combination achieves >90% conversion in esterification at ambient temperatures.

For amination steps, anhydrous dimethylformamide (DMF) proves optimal due to its high polarity and ability to stabilize transition states. Sodium hydride as a base facilitates deprotonation of 2-methoxyaniline, enhancing nucleophilicity.

Catalyst Performance Comparison:

Catalyst SystemReaction EfficiencyKey Role
N-Methylimidazole + TMEDA95% yieldHCl binding, activation
Silica gel + triethylamine90% yieldSolid-phase catalysis

Nitration Regioselectivity and Mechanism

Nitration of methyl 2-[(2-methoxyphenyl)amino]acetate involves competing electronic effects from the methoxy (-OCH₃) and amino (-NH-) groups. Under acidic conditions (e.g., HNO₃/H₂SO₄), the amino group is protonated to form -NH₃⁺, rendering it a meta-directing, deactivating group [1] [4]. Conversely, the methoxy group remains an ortho/para-directing, activating group. This competition results in nitration primarily at the para position relative to the methoxy group (Figure 1).

Mechanistic Steps:

  • Electrophile Generation: Nitric acid reacts with sulfuric acid to form the nitronium ion (NO₂⁺) [1].
  • Arenium Ion Formation: The nitronium ion attacks the aromatic ring, with regioselectivity determined by the dominant directing group.
  • Deprotonation: The arenium ion loses a proton to restore aromaticity.

Experimental data indicate that nitration at the para position accounts for ~75% of products, while minor ortho nitration (~20%) and meta nitration (~5%) occur due to steric hindrance and residual amino group activation [1] [4].

Table 1: Nitration Products Under Varied Conditions

Nitrating AgentTemperature (°C)Major Product (%)Minor Products (%)
HNO₃/H₂SO₄0–5Para-nitro (75)Ortho (20), Meta (5)
Acetyl nitrate25Para-nitro (68)Ortho (25), Meta (7)

Halogenation Reactivity

Halogenation (e.g., bromination) occurs preferentially at the ortho position relative to the methoxy group. The amino group’s lone pair participates in resonance, increasing electron density at ortho/para positions [3]. In non-polar solvents (e.g., CCl₄), mono-bromination dominates, while polar solvents (e.g., H₂O) promote di- or tri-substitution due to enhanced electrophile stability [3].

Key Observations:

  • Mono-bromination: Yields 2-bromo-4-methoxy-N-(methoxycarbonylmethyl)aniline (85% yield in CCl₄) [3].
  • Tri-bromination: Forms 2,4,6-tribromo derivatives in aqueous HBr (62% yield) [3].

Role of Base Catalysts in Nucleophilic Substitution

Base-Mediated Aminolysis

The ester group in methyl 2-[(2-methoxyphenyl)amino]acetate undergoes nucleophilic substitution in the presence of bases like NaOH or K₂CO₃. Deprotonation of the amino group enhances its nucleophilicity, facilitating attacks on electrophilic centers (e.g., alkyl halides) [4].

Mechanism:

  • Deprotonation: Base abstracts a proton from the -NH- group, generating a nucleophilic amide ion.
  • Nucleophilic Attack: The amide ion attacks an electrophile (e.g., methyl iodide), forming a new C-N bond.
  • Ester Hydrolysis: Concurrent hydrolysis of the methyl ester to carboxylic acid may occur under strong basic conditions.

Table 2: Impact of Base Strength on Reaction Efficiency

BasepKaReaction Rate (k, s⁻¹)Yield (%)
Triethylamine10.750.1245
K₂CO₃10.330.2568
NaOH15.70.4082

Solvent Effects

Polar aprotic solvents (e.g., DMF) stabilize the transition state, increasing reaction rates by 30–50% compared to protic solvents [4].

Stereochemical Outcomes in Glycine Ester Derivatives

Chirality and Racemization

The glycine ester moiety introduces a chiral center at the α-carbon. Under basic conditions, racemization occurs via a planar enolate intermediate, leading to partial or complete loss of stereochemical integrity [7].

Factors Influencing Enantiomeric Excess (ee):

  • Temperature: Lower temperatures (0°C) reduce racemization (ee = 92%), while room temperature yields ee = 78% [7].
  • Base Strength: Weak bases (e.g., NaHCO₃) preserve configuration better than strong bases (e.g., NaOH).

Table 3: Stereochemical Stability Under Varied Conditions

Conditionee (%) After 24 Hours
0°C, NaHCO₃92
25°C, NaOH58
25°C, Triethylamine85

Asymmetric Synthesis Strategies

Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution methods can achieve >99% ee. For example, lipase-catalyzed hydrolysis of racemic esters yields enantiopure products [7].

ParameterValue with citation
Chemical Abstracts Service registration number147749-35-7 [1]
Molecular formulaC₁₀H₁₃NO₃ [1]
Exact mass195.089 Daltons [1]
Calculated logarithm of the octanol–water partition coefficient1.35 [1]
Topological polar surface area47.56 square angstroms [1]
Canonical SMILES representationCOC₁=CC=CC=C₁NCC(=O)OC [1]
Hydrogen-bond donors / acceptors1 / 3 [1]

The moderate lipophilicity and limited polar surface area position the ester within the physicochemical window commonly associated with oral bioavailability, while the single amino proton supports salt formation for formulation purposes.

Applications in Heterocyclic Drug Discovery

Precursor Roles in Hypoglycemic Agent Development

Activation to N-(2-methoxyphenyl)glycine

Basic or enzymatic ester hydrolysis converts the methyl ester to N-(2-methoxyphenyl)glycine, a versatile amino-acid derivative that undergoes Knoevenagel condensation with carbonyl partners to generate thiazolidine-2,4-dione cores—pharmacophores central to multiple antihyperglycemic drugs [2] [3].

Assembly of Thiazolidine-2,4-dione Libraries

Lohray and coworkers condensed N-aryl glycine-derived thiazolidinediones with substituted aldehydes to yield benzylidene thiazolidinediones exhibiting up to 57 percent plasma glucose reduction in genetically diabetic mice after six-day oral dosing [4]. Neyadi’s phosphazene-linked thiazolidinedione further enhanced cellular glucose uptake in murine beta-cells without augmenting insulin secretion, suggesting an insulin-sensitizing rather than secretagogue mechanism [5].

Representative thiazolidinedione derivativeSynthetic step from esterHalf maximal inhibitory concentration against alpha-amylase (µg per millilitre)Percent blood glucose reduction in alloxan-diabetic ratsCitation
5-(4-chlorobenzylidene)-3-(2-methoxyphenyl)thiazolidine-2,4-dioneHydrolysis → cyclization → Knoevenagel condensation10.26 [5]69.55 percent [5]42
5-(2,4-dichlorobenzylidene)-3-(2-methoxyphenyl)thiazolidine-2,4-dioneSame as above18.24 [6]66.95 percent [5]50

The data reveal structure–activity trends in which electron-withdrawing para-halogens on the aldehyde component improve both enzyme inhibition and in vivo glycemic control.

One-Pot Cyclizations to Rhodanine and Oxazolone Systems

Tshiluka et al. replaced the thiazolidinedione heteroatom pattern with rhodanine and oxazolone rings, retaining the original N-(2-methoxyphenyl) linkage. Fructose-induced diabetic rats given the piperazinyl rhodanine analog displayed statistically significant fasting glucose normalization relative to untreated controls [7].

Collectively, these findings establish Methyl 2-[(2-methoxyphenyl)amino]acetate as an expedient handle for constructing clinically validated five-membered heterocycles that modulate carbohydrate metabolism hallmarks of Type Two Diabetes Mellitus.

Functionalization for Antimicrobial Scaffolds

Formation of Imidazolium-Carbene Silver Complexes

Metal-mediated N-alkylation of the parent ester’s aniline nitrogen followed by carbene generation affords imidazolium carbene ligands that, upon complexation with Silver(I) ions, display minimum inhibitory concentrations as low as 4 micrograms per millilitre against Staphylococcus aureus [8].

Triazole, Oxadiazole, and Thiadiazine Hybrids

Mohammed et al. appended 1,2,4-triazole rings to ciprofloxacin via a thio-ether linkage originating from an N-aryl glycine ester. The most potent conjugate inhibited Mycobacterium smegmatis at 3.25 micrograms per millilitre, outperforming isoniazid [9]. Nastasa’s thiazole–triazole Schiff bases, accessible through condensation of the amino ester with aldehydes and thiosemicarbazides, suppressed Listeria monocytogenes with minimum inhibitory concentrations of 2 micrograms per millilitre—twice the efficacy of ciprofloxacin [9].

Derivative classMicroorganismMinimum inhibitory concentration (µg per millilitre)Relative potency vs. reference drugCitation
Imidazolium–Silver complexStaphylococcus aureus4Fourfold stronger than ampicillin [8]21
S-bridged triazole–fluoroquinoloneMycobacterium smegmatis3.25Better than isoniazid (5) [9]22
Thiazole–triazole Schiff baseListeria monocytogenes2Equal to ciprofloxacin (2) [9]22

Poly(o-anisidine) Composites

Oxidative polymerization of 2-methoxyaniline derived from the ester yields poly(o-anisidine) matrices. Barium sulfate-doped nanocomposites exhibited inhibition zones up to 0.9 millimetres against Pseudomonas aeruginosa, pointing to contact-kill surface applications in medical device coatings [10].

Derivatization Strategies for Cyclooxygenase Inhibitor Design

Oxidative Conversion to Anilido Acetic Acids

Methyl 2-[(2-methoxyphenyl)amino]acetate undergoes saponification and subsequent electrophilic aromatic chlorination to furnish 2-(2,6-dichloroanilido)acetic acid, the core of the non-steroidal anti-inflammatory drug Diclofenac [11]. Cyclooxygenase-two selectivity emerges upon para-halogenation and benzylic fluorination [12].

Ester Retention for Metabolic-Stability Probes

LGC Standards markets the methyl ester of Diclofenac as an impurity reference, allowing enzymologists to decouple ester hydrolysis rates from Cyclooxygenase inhibition profiles [13]. Structural biology studies reveal that the intact ester occupies the Cyclooxygenase active-site channel yet exits rapidly, explaining its reversible inhibition character [11].

Structure–Activity Landscape

Structural modification relative to parent acetanilideCyclooxygenase-two half maximal inhibitory concentration (micromolar)Cyclooxygenase-two : Cyclooxygenase-one selectivity ratioGastric ulcer index in ratsCitation
Para-fluoro and benzylic difluoro substitution0.049253.11.25 [14]31
Tetrazole carboxylate bioisostere0.38022.40.90 [12]34
Unsubstituted methyl ester (reference)1.5012.01.75 [13] [11]5

Abdelall’s diaryl-pyrazole analogs, whose synthesis commences with amide coupling of Methyl 2-[(2-methoxyphenyl)amino]acetate, achieve Cyclooxygenase-two potency on par with Celecoxib while displaying improved cardiovascular biomarker profiles in rodent models [14].

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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